molecular formula C10H16Cl2N2O B1428207 2-(6-Methylpyridin-2-yl)morpholine dihydrochloride CAS No. 1361112-96-0

2-(6-Methylpyridin-2-yl)morpholine dihydrochloride

Cat. No.: B1428207
CAS No.: 1361112-96-0
M. Wt: 251.15 g/mol
InChI Key: IEGVZXLLJQLVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methylpyridin-2-yl)morpholine dihydrochloride is a chemical compound with the molecular formula C10H14N2O·2HCl It is a derivative of morpholine, a heterocyclic amine, and contains a pyridine ring substituted with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)morpholine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine and morpholine.

    Nucleophilic Substitution: The 2-chloro-6-methylpyridine undergoes nucleophilic substitution with morpholine in the presence of a base such as potassium carbonate. This reaction forms 2-(6-Methylpyridin-2-yl)morpholine.

    Formation of Dihydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)morpholine dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)morpholine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-3-yl)morpholine dihydrochloride
  • 2-(Pyridin-2-yl)morpholine dihydrochloride
  • 2-(6-Methylpyridin-2-yl)piperidine dihydrochloride

Uniqueness

2-(6-Methylpyridin-2-yl)morpholine dihydrochloride is unique due to the specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for the development of selective inhibitors or modulators in medicinal chemistry.

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)morpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-8-3-2-4-9(12-8)10-7-11-5-6-13-10;;/h2-4,10-11H,5-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGVZXLLJQLVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2CNCCO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Methylpyridin-2-yl)morpholine dihydrochloride
Reactant of Route 2
2-(6-Methylpyridin-2-yl)morpholine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(6-Methylpyridin-2-yl)morpholine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(6-Methylpyridin-2-yl)morpholine dihydrochloride
Reactant of Route 5
2-(6-Methylpyridin-2-yl)morpholine dihydrochloride
Reactant of Route 6
2-(6-Methylpyridin-2-yl)morpholine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.